Retigabine 3,3'-Dimer

Description

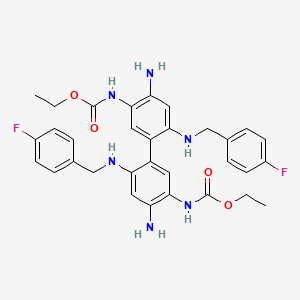

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H34F2N6O4 |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |

InChI |

InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42) |

InChI Key |

VBWNKGAJVNWJRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Retigabine 3,3 Dimer Formation

Proposed Biochemical and Chemical Pathways

The formation of Retigabine (B32265) 3,3'-Dimer and related structures is a complex process influenced by biochemical and chemical factors. Key proposed pathways include melanin-catalyzed reactions, the surrounding redox environment, and photo-oxidative degradation.

Melanin-Catalyzed Condensation Reactions

Research indicates that melanin (B1238610) plays a crucial role in the dimerization of retigabine. Retigabine and its N-acetyl metabolite (NAMR) have a notable ability to bind to melanin. nih.govnih.gov This binding is thought to concentrate the compounds within melanin-rich tissues, such as the uveal tract of the eye (choroid, ciliary body, and iris). nih.gov This high local concentration facilitates mixed condensation reactions, leading to the formation of dimers. nih.govnih.gov The specific geometry provided by the binding to melanin within the redox environment of these tissues is proposed to be a critical factor for these reactions to occur. nih.gov This mechanism is supported by studies that have identified retigabine-related dimers highly localized in these melanin-containing layers. nih.gov The photo-oxidative degradation of retigabine is also suggested to be a melanin-catalyzed process. researchgate.net

Role of Redox Environment

The redox environment is a key factor in the formation of retigabine dimers. The process is initiated by the oxidation of retigabine. nih.govacs.org This oxidation is not believed to be primarily catalyzed by liver enzymes but is instead linked to the conditions within specific tissues. nih.gov For instance, the redox environment of the uveal tissues in the eye is thought to provide the necessary conditions for melanin-bound retigabine and its metabolites to undergo the condensation reactions that form dimers. nih.gov The oxidation of retigabine leads to the formation of reactive intermediates, which are precursors to the final dimerized structures. nih.govacs.org

Photo-Oxidative Degradation Mechanisms

Exposure to light is a significant contributor to the degradation of retigabine and the subsequent formation of dimers. nih.gov This photo-oxidative process involves several key steps, beginning with the cleavage of a specific chemical bond and the formation of reactive intermediates.

A proposed first step in the photo-oxidation of retigabine is the light-induced cleavage of the C-N bond that links the two phenyl groups of the molecule. nih.govresearchgate.netunina.it This cleavage results in the formation of two primary intermediates: 4-fluorobenzaldehyde (B137897) and ethyl (2,4-diaminophenyl)carbamate. nih.govresearchgate.netunina.it The latter has been identified as a process-related impurity in some batches of retigabine, lending support to this proposed degradation pathway. researchgate.netunina.it An intact retigabine molecule can then react with the aldehyde intermediate to form ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate. nih.gov

Following the initial degradation, the process continues with the formation of highly reactive species. Retigabine can be oxidized to form ortho- or para-quinone diimines. nih.govacs.org These quinone diimines are considered key intermediates in the dimerization process. nih.govnih.govacs.org It is proposed that the further reaction of ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate with ethyl (2,4-diaminophenyl)carbamate (likely in its imino tautomeric form) leads to the formation of phenazine (B1670421) and, through further oxidation, phenazinium dimers. nih.gov These colored phenazinium structures are thought to be responsible for the tissue discoloration observed in some cases. researchgate.netnih.gov There is some discussion in the scientific literature regarding the exact isomeric structure of the resulting phenazinium compound. nih.gov

Process-Related Impurity Formation Pathways

During the synthesis and manufacturing of retigabine, several impurities can be formed, some of which are relevant to the dimer formation pathways. Two specific dimer impurities have been identified and characterized in retigabine batches:

RET-dimer I: diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate

RET-dimer II: ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate nih.gov

The formation mechanisms for these process-related impurities have been discussed in the context of their synthesis and characterization. nih.gov

Data Tables

Table 1: Identified Process-Related Impurities in Retigabine

| Impurity Name | Common Designation | Reference |

|---|---|---|

| ethyl 2,4-diaminophenylcarbamate | Imp-1 | nih.gov |

| ethyl 2-amino-4-(benzylamino)phenylcarbamate | Imp-2 | nih.gov |

| ethyl 2-acetamido-4-(4-fluorobenzylamino)phenylcarbamate | Imp-3 | nih.gov |

| ethyl 4-(4-fluorobenzylamino)-2-nitrophenylcarbamate | Imp-4 | nih.gov |

| ethyl 4-fluorobenzyl(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)carbamate | Impurity-II | nih.gov |

| diethyl 5-((ethoxycarbonyl)(4-fluorobenzyl)amino)-2-oxo-1H-benzo[d]imidazole-1,3(2H)-dicarboxylate | Impurity-III | nih.gov |

| diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate | RET-dimer I | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-fluorobenzaldehyde |

| diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate |

| diethyl 5-((ethoxycarbonyl)(4-fluorobenzyl)amino)-2-oxo-1H-benzo[d]imidazole-1,3(2H)-dicarboxylate |

| ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate |

| ethyl (2,4-diaminophenyl)carbamate |

| ethyl 2,4-diaminophenylcarbamate |

| ethyl 2-acetamido-4-(4-fluorobenzylamino)phenylcarbamate |

| ethyl 2-amino-4-(benzylamino)phenylcarbamate |

| ethyl 4-(4-fluorobenzylamino)-2-nitrophenylcarbamate |

| ethyl 4-fluorobenzyl(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)carbamate |

| ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate |

| Melanin |

| N-acetyl metabolite of retigabine (NAMR) |

| Phenazinium |

| Quinone diimine |

| Retigabine |

Identification of Key Intermediates and Precursors

Research into the discoloration associated with retigabine has led to the identification of several crucial molecules that act as intermediates and precursors in the pathway to the 3,3'-Dimer. These findings have been instrumental in elucidating the chemical transformations that retigabine undergoes.

A significant pathway in the metabolism of retigabine is N-acetylation, which produces the N-acetyl metabolite of retigabine (NAMR). rsc.org Investigations have revealed that both retigabine and NAMR are implicated in the dimerization process. nih.gov It is proposed that the binding of both retigabine and NAMR to melanin concentrates these compounds, facilitating mixed condensation reactions that lead to the formation of dimers. nih.gov This suggests that NAMR is a key precursor, alongside retigabine itself, in the generation of dimeric species. nih.gov

| Compound | Role in Dimer Formation |

| Retigabine (RTG) | Primary precursor, undergoes oxidation and condensation. nih.govnih.gov |

| N-Acetyl Metabolite of Retigabine (NAMR) | Key precursor involved in mixed condensation reactions with retigabine. nih.gov |

This table summarizes the primary precursors involved in the formation of Retigabine 3,3'-Dimer.

A proposed mechanism for the formation of the dimer involves the photo-oxidation of retigabine. nih.gov This initial step is thought to involve the cleavage of the C-N bond between the two phenyl groups of the retigabine molecule. nih.gov This cleavage results in the formation of two key intermediates: 4-fluorobenzaldehyde and ethyl (2,4-diaminophenyl)carbamate. nih.gov

Further reaction steps have been proposed, where the aldehyde intermediate reacts with an intact retigabine molecule. nih.gov This is followed by a subsequent reaction with ethyl (2,4-diaminophenyl)carbamate, likely in its imino tautomeric form, which ultimately drives the formation of phenazine dimers. nih.gov The oxidation of retigabine can also lead to the formation of reactive quinone diimine intermediates, which then dimerize to form phenazinium structures. nih.gov

| Intermediate | Precursor | Proposed Formation Step |

| 4-fluorobenzaldehyde | Retigabine | Photo-oxidative cleavage of the C-N bond. nih.gov |

| Ethyl (2,4-diaminophenyl)carbamate | Retigabine | Photo-oxidative cleavage of the C-N bond. nih.gov |

| Quinone diimine | Retigabine | Oxidation, potentially catalyzed by or in association with melanin. nih.govnih.gov |

| Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate | 4-fluorobenzaldehyde and Retigabine | Reaction between the aldehyde intermediate and an intact retigabine molecule. nih.gov |

This table outlines the key intermediates identified in the proposed pathway of this compound formation.

Analytical Methodologies for Detection and Quantification of Retigabine 3,3 Dimer

High-Performance Liquid Chromatography (HPLC) Development

HPLC stands as the cornerstone for the analysis of Retigabine (B32265) and its related substances, including the 3,3'-Dimer. The development of a robust HPLC method is essential for separating the dimer from the parent compound and other potential impurities.

UV Detection and Gradient Elution Optimization

The development of a successful HPLC method for "Retigabine 3,3'-Dimer" hinges on the careful optimization of UV detection and the elution program. The goal is to achieve a baseline separation of all relevant compounds in a reasonable timeframe.

UV detection wavelength is a critical parameter. For Retigabine and its related substances, wavelengths are typically selected based on the UV absorbance maxima of the compounds. Wavelengths such as 220 nm, 254 nm, and 305 nm have been utilized for the analysis of Retigabine. caymanchem.com The selection of an optimal wavelength, for instance, 220 nm, is often a compromise to ensure adequate sensitivity for both the active pharmaceutical ingredient and its impurities, which may have different chromophores. researchgate.net

Gradient elution is frequently employed to effectively separate compounds with different polarities, such as Retigabine and its more complex dimer impurity. nih.gov A typical gradient program involves a mobile phase consisting of an aqueous buffer (e.g., triethylamine (B128534) solution adjusted to an acidic pH with phosphoric acid) and an organic solvent like acetonitrile (B52724). researchgate.net The gradient starts with a lower concentration of the organic phase to retain and separate polar impurities, and the concentration is gradually increased to elute the main compound and less polar impurities like the dimer. For example, a gradient program might start with 27% acetonitrile and increase to 50% over a period of 10-20 minutes to ensure the separation of all related substances. researchgate.net

Table 1: Example HPLC Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) (Buffer) | Mobile Phase B (%) (Acetonitrile) |

|---|---|---|

| 0 - 10 | 73 | 27 |

| 10 - 20 | Ramp to 50 | Ramp to 50 |

| 20 - 30 | 50 | 50 |

| 30.1 - 40 | 73 | 27 |

This is an illustrative example based on typical gradient profiles for separating drug impurities. researchgate.net

Method Validation Parameters (Specificity, Repeatability)

Validation of the analytical method is essential to ensure its reliability for routine quality control. This is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components. asianpharmtech.com For "this compound," specificity is demonstrated by showing that the dimer peak is well-resolved from the Retigabine peak and other process-related or degradation-induced impurities. This is often confirmed by analyzing spiked samples or by subjecting the drug substance to forced degradation conditions to generate potential interfering peaks. asianpharmtech.comnih.gov The method should show no interference from the placebo at the retention time of the dimer. researchgate.net

Repeatability (or intra-day precision) demonstrates the precision of the method under the same operating conditions over a short interval of time. It is typically assessed by performing multiple analyses (e.g., six replicates) of a homogeneous sample at a specified concentration. The results are expressed as the Relative Standard Deviation (%RSD). For impurity analysis, the acceptance criteria for repeatability are generally stringent, with a %RSD of less than 10% being acceptable. nih.gov

Table 2: Method Validation Parameters for Retigabine Impurity Analysis

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte and its impurities. | Ensures the method is selective for the compounds of interest. |

| Repeatability (%RSD) | Typically < 10% for impurities. | Confirms the precision of the method for repeated measurements. |

| Linearity (r²) | ≥ 0.99 | Establishes a proportional relationship between concentration and detector response. |

| Accuracy (% Recovery) | Typically 90-110% for impurities. | Measures the closeness of the test results to the true value. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Based on general ICH validation guidelines for impurities. researchgate.netnih.gov

Application in Degradation Product Analysis

A key application of the validated HPLC method is in forced degradation studies. These studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. researchgate.net Retigabine is subjected to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ajrconline.org

The developed HPLC method is then used to analyze the stressed samples. This allows for the identification and quantification of degradation products, including "this compound." Research has successfully used HPLC with UV detection, coupled with techniques like high-resolution mass spectrometry (LC-HRMS), to identify specific dimer impurities, such as RET-dimer I and RET-dimer II, in Retigabine samples. nih.gov The ability of the HPLC method to separate these degradation products from the main drug peak is crucial for establishing the stability-indicating nature of the method. nih.gov

Advanced Imaging Mass Spectrometry

While HPLC is excellent for quantification from bulk samples or solutions, advanced imaging techniques are required to understand the spatial distribution of compounds within biological tissues.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Localization

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique used to visualize the distribution of drugs and their metabolites directly in tissue sections. nih.gov This method has been instrumental in investigating the tissue discoloration associated with long-term Retigabine use.

In studies on rat eyes, MALDI IMS was used to determine the distribution of Retigabine and its metabolites after repeated dosing. nih.gov The results revealed that Retigabine and several dimer species were not uniformly distributed but were highly localized in the melanin-containing layers of the uveal tract, which includes the choroid, ciliary body, and iris. nih.gov This finding suggests that the dimerization process may occur from Retigabine molecules that are bound to melanin (B1238610). nih.gov The spatial information provided by MALDI IMS was critical in understanding the mechanism behind the observed pigmentation changes, linking the presence of the dimer to specific anatomical locations within the eye. nih.gov

Challenges in Chromatographic Methodologies for Oxidative Degradation Products

The analysis of oxidative degradation products, such as "this compound," presents several chromatographic challenges. Retigabine, being an aromatic amine, is susceptible to oxidation. nih.gov The amino groups are reactive and can be oxidized, leading to the formation of various by-products, including dimers and other complex structures. nih.gov

A primary challenge is the potential for the formation of multiple, structurally similar degradation products, which can be difficult to separate chromatographically. The oxidative degradation of aromatic amines can lead to unexpected side reactions and the formation of highly toxic compounds, such as those with azo bonds. nih.gov Furthermore, some degradation products might be unstable themselves, potentially degrading further during the analytical process. This necessitates careful optimization of the chromatographic conditions, including mobile phase pH, column temperature, and sample handling, to ensure the integrity of the analytes. The inherent reactivity of these compounds also makes it challenging to ensure that the observed impurity profile accurately reflects the sample and is not an artifact of the analytical method itself.

In Vitro Studies of Retigabine 3,3 Dimer and Dimerization Processes

Dimer Formation within Melanin-Containing Biological Matrices

The formation of Retigabine (B32265) dimers is notably associated with melanin-rich tissues. Investigations using matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) on rats dosed with Retigabine over extended periods (13 and 39 weeks) have provided significant insights into this process. nih.gov

These studies revealed that Retigabine and its N-acetyl metabolite (NAMR) accumulate and undergo dimerization in specific, melanin-containing layers of the eye. nih.gov The resulting dimeric species were found to be highly localized to the uveal tract, which includes the choroid, ciliary body, and iris. nih.gov This localization suggests a direct role of melanin (B1238610) in the dimerization process. The proposed mechanism posits that the binding of Retigabine and NAMR to melanin effectively concentrates these compounds. nih.gov This high local concentration, combined with the specific geometry afforded by binding and the redox-active environment of the uveal tissues, facilitates the necessary mixed condensation reactions that lead to the formation of dimers. nih.gov Several of these related dimer species are noted to have UV absorbance that results in a purple color in solution. nih.gov

Stability Studies and Dimerization Assessment

The chemical stability of Retigabine is a critical factor, as its degradation is directly linked to the formation of colored dimeric impurities.

Photostability Experiments and UV-Visible Light Exposure

Retigabine is susceptible to degradation upon exposure to light, a process that leads to the formation of phenazine (B1670421) and phenazinium dimers. researchgate.net Photostability experiments are conducted by dissolving Retigabine in a saline solution and exposing it to UV-visible light for several hours. researchgate.net

The degradation and dimer formation are monitored using High-Performance Liquid Chromatography (HPLC). Two specific wavelengths are typically used for analysis:

220 nm: To measure the decrease in the concentration of the parent Retigabine molecule, indicating its degradation. researchgate.net

550 nm: To specifically detect and quantify the formation of the colored phenazine/phenazinium dimers. researchgate.net

Studies have shown that exposure of Retigabine to UV-visible light leads to both its degradation and the corresponding appearance of peaks at 550 nm, confirming dimer formation. researchgate.net In contrast, certain chemically modified analogues of Retigabine have been developed that show enhanced photostability and a failure to dimerize under the same conditions. nih.gov

| Compound | Condition | Degradation of Parent Compound (Monitored at 220 nm) | Dimer Formation (Monitored at 550 nm) | Reference |

|---|---|---|---|---|

| Retigabine | 3-hour UV-visible light exposure | Significant degradation observed | Peak detected, confirming dimer formation | researchgate.net |

| Analogue 1025c | UV-visible light exposure | More photostable than Retigabine | Unable to dimerize | nih.gov |

| Analogues 23 & 24 | 3-hour UV-visible light exposure | Enhanced degradation compared to Retigabine | Dimer formation not detected (lacked required amino group) | researchgate.net |

Oxidative Stress Testing and Degradation Product Profiling

The dimerization of Retigabine is fundamentally an oxidative process. The proposed mechanism for this photo-oxidation begins with the cleavage of the C-N bond in the linker between the two phenyl groups of the Retigabine molecule. researchgate.net This initial step yields two primary intermediates: 4-fluorobenzaldehyde (B137897) and ethyl (2,4-diaminophenyl)carbamate. researchgate.net

These intermediates then participate in a cascade of reactions. The aldehyde intermediate can react with an intact Retigabine molecule. researchgate.net Subsequently, further reactions involving these products and the ethyl (2,4-diaminophenyl)carbamate intermediate, likely in its imino tautomeric form, drive the formation of the final phenazine and phenazinium dimer structures. researchgate.net This proposed oxidative pathway is consistent with the detection of these dimers in melanin-rich ocular tissues. nih.govresearchgate.net Further evidence of Retigabine's susceptibility to oxidation comes from stress stability data, which showed that exposure to peroxide resulted in significant degradation (approximately 40% decline in assay results).

Non-Clinical Genotoxicity Assessments of Dimeric Impurities

The genotoxic potential of impurities is a critical consideration in drug safety assessment. Standard assays are used to evaluate whether a compound can cause genetic damage.

In Vitro Bacterial Reverse Mutation Assays

The bacterial reverse mutation test, commonly known as the Ames test, is a standard initial screen for point mutation-inducing activity. fda.gov The assay uses several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine). fda.govcornell.edunih.gov The principle is to detect whether a test chemical can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. cornell.edu The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism. nih.gov

While impurities found in Retigabine drug substance have been shown to be positive in bacterial reverse mutation assays, necessitating stringent control fda.gov, specific Ames test data for the purified Retigabine 3,3'-Dimer is not available in the reviewed literature. However, given that the dimer is a phenazine derivative, genotoxicity data on the parent phenazine structure is relevant.

| Component | Description | Purpose | Reference |

|---|---|---|---|

| Tester Strains | S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA). | Each strain detects different types of point mutations (frameshift or base-pair substitutions). | fda.govnih.gov |

| Metabolic Activation | S9 fraction (a post-mitochondrial supernatant) from the liver of induced rodents (e.g., rat). | To assess the mutagenicity of metabolites formed under conditions that mimic mammalian metabolism. | nih.gov |

| Test Conditions | Bacteria are exposed to the test substance at various concentrations on minimal glucose agar (B569324) plates. | To determine if the substance increases the number of revertant colonies above the spontaneous background level. | |

| Controls | Negative (solvent) control and known positive controls for each strain (with and without S9). | To ensure the validity of the test system and provide a baseline for comparison. | fda.gov |

In Vivo Micronucleus and Comet Assays (Non-Clinical Context)

To follow up on in vitro findings or to assess genotoxicity in a whole-animal system, in vivo assays are employed.

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus. It assesses the frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in erythroblasts in the bone marrow. mdpi.com An increase in micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss). mdpi.comnih.gov

The in vivo comet assay (single cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. frontiersin.orgnih.gov Cells are isolated from various tissues of treated animals, embedded in agarose (B213101) on a slide, and lysed. nih.gov During electrophoresis, damaged DNA (containing breaks) migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. mdpi.comresearchgate.net

Specific genotoxicity studies using the in vivo micronucleus or comet assays for the this compound were not identified in the reviewed literature. However, studies on related compounds provide context. The parent compound, phenazine, was found to cause significant genotoxicity in an in vitro comet assay in human T24 cells. nih.govresearchgate.net For the drug substance Retigabine, a different genotoxic impurity that tested positive in the Ames assay was subsequently tested in a combined in vivo micronucleus/comet assay in rats, which yielded a negative result. fda.gov This highlights that these in vivo assays are part of the standard testing cascade for impurities identified during pharmaceutical development.

| Assay | Endpoint Measured | Primary Tissue/Cells Analyzed | Type of Damage Detected | Reference |

|---|---|---|---|---|

| Micronucleus Test | Frequency of micronucleated polychromatic erythrocytes (MN-PCE). | Bone marrow. | Chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). | mdpi.comnih.gov |

| Comet Assay | DNA migration in an electric field (% tail DNA, tail moment). | Virtually any tissue (e.g., liver, blood, stomach). | DNA single- and double-strand breaks, alkali-labile sites. | frontiersin.orgnih.govresearchgate.net |

Strategies for Mitigating Retigabine Dimerization Through Chemical Modification

Design and Synthesis of Retigabine (B32265) Analogues with Reduced Dimerization Propensity

A primary strategy to circumvent the formation of the Retigabine 3,3'-Dimer involves the rational design and synthesis of new analogues where the structural features essential for dimerization are removed or altered. These modifications focus on key reactive sites within the molecule.

Modification of Labile Amine Groups to Prevent Phenazinium Dimer Formation

The dimerization of retigabine proceeds through a condensation reaction involving its labile amine groups. nih.gov A direct approach to prevent this is to modify these amines, rendering them unavailable for the phenazine-forming reaction.

Researchers have designed analogues where the secondary amine at the N4 position of the triaminophenyl ring is substituted, converting it into a tertiary amine. nih.govnih.gov This structural change physically obstructs the reaction pathway leading to dimerization. For instance, a series of N4-substituted analogues (compounds 25-28 ) were synthesized. While these compounds successfully avoided the formation of phenazine (B1670421) dimers, they were still susceptible to photodegradation through other pathways like C-N photo-oxidative cleavage. nih.govnih.gov

Another example is the derivative 1025c , which incorporates a prop-2-yn-1-yl group at the N4-position. nih.gov Photostability experiments confirmed that this modification makes the compound unable to dimerize, highlighting the effectiveness of blocking the reactive amine functionality. nih.gov Similarly, analogues 23 and 24 were found to be incapable of forming dimers, a stability attributed to the absence of the free amino group at position 2, which is required for the dimerization reaction to occur. nih.gov

Incorporation of Electron-Withdrawing Groups to Reduce Reactivity

The initial step in retigabine dimerization is photo-oxidation, a process highly dependent on the electron density of the triaminophenyl core. nih.gov A key strategy to enhance stability is to decrease the reactivity of the N2 and N4 amine groups by introducing electron-withdrawing groups (EWGs) onto the aromatic ring.

The substitution of hydrogen atoms with strongly electron-withdrawing fluorine atoms has proven to be a particularly fruitful approach. nih.govnih.gov The introduction of a fluorine atom at the 3-position of the triaminophenyl ring, as seen in the analogue SF0034 , was expected to improve metabolic stability. nih.gov This strategy was further explored in compounds like 59 and 60 , where fluorine substitution at the R2 position of the benzene-1,2,4-triamine (B1199461) core was designed to reduce the reactivity of the adjacent amines. nih.gov

Notably, compound 60 demonstrated remarkable photostability and a complete lack of dimerization. The reduced electron availability at the N2 and N4 amines, due to the presence of the fluorine atom, strongly mitigates the initial photo-oxidative step required for dimer formation. nih.gov This approach has been successfully used to develop other potent and metabolically stable Kv7.2 activators, such as RL-81 . nih.govnih.gov

Conformational Restriction Approaches

Altering the flexibility of the retigabine molecule can also impact its chemical stability. By designing conformationally restricted analogues, it is possible to create a more rigid structure that may be less prone to adopting the necessary conformation for the dimerization reaction.

In one study, a library of 42 conformationally restricted analogues of retigabine was synthesized and evaluated. nih.gov This work led to the identification of compounds 23a and 24a , which are based on an N5-alkylamidoindole scaffold. These compounds not only showed potent activity as Kv7 channel activators but also exhibited improved chemical stability compared to the parent molecule, retigabine. nih.gov Molecular modeling suggested that the rigidified structure provided a suitable scaffold for designing chemically stable and highly potent Kv7 agonists. nih.gov

Retrometabolic Drug Design Principles for Dimer Prevention

Retrometabolic drug design is a sophisticated strategy that aims to create molecules that are active drugs themselves but are metabolized into predictable and inactive, non-toxic products. This approach has been applied to retigabine to circumvent the formation of the reactive quinone diimine metabolites responsible for dimerization and toxicity. nih.gov

One such strategy involved replacing the secondary amino group of retigabine with a sulfur atom to create sulfide (B99878) analogues. nih.govnih.gov This modification redirects the molecule's metabolism. The site of oxidation is shifted from the central aromatic ring to the sulfide substituent, which is then metabolized to less toxic products, thereby avoiding the formation of the problematic quinone diimine. nih.govnih.gov

Another innovative retrometabolic approach was the introduction of a methylene (B1212753) spacer between the carbamate (B1207046) nitrogen atom and the central aromatic ring. nih.gov This seemingly minor change significantly alters the molecule's metabolic fate. The resulting meta-positioning of the remaining amino substituents prevents the formation of azaquinone diimine metabolites. The risk of forming quinoid metabolites in these compounds was shown to be significantly reduced compared to retigabine. This strategy was inspired by the successful development of atenolol (B1665814) from practolol, where a similar methylene spacer was introduced to prevent the formation of a toxic metabolite. nih.gov

Computational and in Silico Approaches to Dimerization Understanding

Molecular Docking and Dynamics Simulations for Mechanism Elucidation

Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding of retigabine (B32265) to its target, the Kv7 potassium channel, and in understanding the structural features that contribute to its dimerization. nih.gov Although the dimerization of retigabine is a chemical process involving oxidation, computational studies of its interaction with the biological target have provided crucial insights for designing analogues less prone to this degradation pathway. acs.org

The mechanism of retigabine dimerization is understood to proceed through oxidation by light to a quinone diimine intermediate. This reactive species can then form dimers and, through further oxidation, phenazinium ions. acs.org A key structural feature required for this process is the free amino group at the 2-position of the tri-aminophenyl ring. nih.govresearchgate.net

Molecular docking studies, often utilizing cryo-electron microscopy (cryoEM) structures of the Kv7.2 channel in complex with retigabine, have helped to map the binding pocket and identify key interactions. nih.govresearchgate.net For instance, MD simulations have confirmed that in the binding pocket of the Kv7.2/3 channel, the amine group at position 2 of retigabine can form a hydrogen bond with the side chain of residue S303. nih.gov While these simulations primarily aim to understand the pharmacodynamic interactions, they also inform which parts of the molecule are exposed and potentially available for chemical modification or reaction.

Researchers have used these computational models to predict how modifications to the retigabine scaffold would affect its binding and, concurrently, its susceptibility to dimerization. By simulating the conformational dynamics of retigabine analogues within the binding site, scientists can assess whether modifications aimed at preventing dimerization will negatively impact the compound's primary activity. For example, MD simulations have been used to study the bound conformations of various analogues, providing a rationale for their observed activity and stability. nih.gov

In one study, molecular docking was combined with site-directed mutagenesis to identify Trp236 as a critical residue for the activation of Kv7.2 channels by a novel, more stable retigabine derivative, 1025c. researchgate.netnih.gov Such studies demonstrate the power of combining computational predictions with experimental validation to understand molecular mechanisms at a granular level.

Structure-Activity Relationship (SAR) Studies Guiding Dimer-Resistant Analogue Design

Building on the mechanistic understanding from computational studies, structure-activity relationship (SAR) investigations have systematically explored modifications to the retigabine structure to prevent the formation of the 3,3'-dimer while preserving or enhancing its desired pharmacological activity. acs.orgresearchgate.net These efforts have focused on altering the parts of the molecule directly involved in the dimerization reaction.

Several key strategies have emerged from these SAR studies:

Modification of the N4 Position: The tertiary amine at the N4 position is thought to be involved in the formation of phenazine (B1670421) dimers. nih.govacs.org A group of analogues was synthesized with substitutions at this position. Small, lipophilic substituents like methyl groups (compounds 25 and 26 ) were found to improve agonist activity and prevent dimer formation, although they still underwent photodegradation. nih.gov This suggests that blocking this site is a viable strategy to inhibit dimerization.

Modification of the 2-Position Amino Group: The primary amino group at the 2-position is essential for the dimerization reaction. nih.govresearchgate.net Analogues like compounds 23 and 24 , which lack this free amino group, were shown to be incapable of forming dimers. However, these specific compounds exhibited enhanced degradation compared to retigabine. nih.gov

Introduction of Electron-Withdrawing Groups: A successful strategy to enhance stability involved introducing electron-withdrawing fluorine atoms to the benzene-1,2,4-triamine (B1199461) core. nih.govacs.org This modification reduces the electron density at the N2 and N4 positions, making the molecule less susceptible to the initial photo-oxidative step required for dimerization. nih.gov Compound 60 , which incorporates a fluorine atom at the 3-position, was found to be more potent than retigabine, photochemically stable, and did not form dimers. nih.govnih.gov

Combined Modifications: The derivative 1025c represents a culmination of these strategies. It incorporates modifications designed to address the metabolic liabilities of retigabine and prevent the formation of phenazinium dimers. researchgate.netnih.gov Photostability experiments confirmed that 1025c is more stable than retigabine and does not dimerize. researchgate.netnih.gov

The findings from these SAR studies, guided by computational insights, are summarized in the table below.

| Compound | Key Structural Modification | Dimer Formation Propensity | Reference |

|---|---|---|---|

| Retigabine | Parent Compound | Forms dimers upon light exposure | acs.org |

| Compound 23 | Lacks free amino group at position 2 | Does not form dimers | nih.gov |

| Compound 24 | Lacks free amino group at position 2 | Does not form dimers | nih.gov |

| Compound 25 | N4-methyl substitution | Does not form dimers | nih.gov |

| Compound 26 | N4-methyl substitution | Does not form dimers | nih.gov |

| Compound 60 | Fluorine atom at position 3 of the tri-aminophenyl ring | Does not form dimers; photostable | nih.govnih.gov |

| 1025c | N,N'-{4-[(4-fluorobenzyl) (prop-2-yn-1-yl)amino]-1,2-phenylene}bis(3,3-dimethylbutanamide) | Does not form dimers; photostable | researchgate.netnih.gov |

These examples highlight a successful interplay between computational prediction and synthetic chemistry, leading to the development of next-generation Kv7 channel activators that are specifically designed to avoid the chemical liability of dimerization that limited the therapeutic use of retigabine.

Q & A

Basic Research Questions

Q. What are the key experimental steps for synthesizing Retigabine 3,3'-Dimer, and how is purity validated?

- Methodological Answer : Synthesis typically involves coupling Retigabine monomers under controlled conditions (e.g., amide bond formation or oxidative dimerization). Purity validation requires chromatographic techniques such as HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity . For quantitative purity, internal or external standardization is recommended over area normalization to avoid biases in dimer quantification .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., amine, fluorobenzyl) to confirm dimerization .

- NMR : Use 1H/13C NMR to resolve aromatic proton environments and confirm dimer connectivity .

- HPLC-MS : Couple reverse-phase HPLC with high-resolution MS to distinguish the dimer from monomers and degradation products. Ensure mobile phase compatibility with MS ionization .

Q. How do researchers design in vitro assays to evaluate the pharmacological activity of this compound?

- Methodological Answer : Focus on Kv7 channel modulation assays (Retigabine’s primary target). Use patch-clamp electrophysiology in transfected HEK293 cells expressing human Kv7.2/7.3 channels. Include concentration-response curves (e.g., 0.1–100 µM) and compare dimer efficacy/potency to monomeric Retigabine. Normalize data to positive controls (e.g., 10 µM Retigabine) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?

- Methodological Answer : Conduct parallel stability studies in simulated biological matrices (e.g., plasma, PBS pH 7.4) with LC-MS monitoring. Variables to control:

- Temperature : Compare 4°C vs. 37°C degradation rates.

- Redox conditions : Test stability under reducing (e.g., glutathione) vs. oxidizing environments.

Use degradation kinetics (e.g., Arrhenius plots) to model shelf-life. Discrepancies may arise from solvent interactions or matrix components—cross-validate using multiple analytical platforms .

Q. What experimental strategies mitigate dimer dissociation artifacts in pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Use protease inhibitors and rapid freezing to prevent enzymatic or thermal dissociation.

- Analytical Techniques : Employ size-exclusion chromatography (SEC) or native MS to detect intact dimers.

- Data Interpretation : Compare plasma concentration-time profiles of dimer vs. monomer metabolites. If dissociation occurs, apply compartmental modeling to differentiate parent dimer kinetics from monomer-derived signals .

Q. How should researchers design studies to assess the dimer’s impact on blood-brain barrier (BBB) penetration relative to monomeric Retigabine?

- Methodological Answer :

- In vitro BBB models : Use co-cultures of brain endothelial cells and astrocytes. Measure apparent permeability (Papp) of dimer vs. monomer using LC-MS quantification.

- In vivo Imaging : Administer isotopically labeled dimer (e.g., 13C/15N) and track brain distribution via MALDI-TOF imaging.

- Control for efflux transporters : Co-administer inhibitors (e.g., probenecid for OATs) to assess transporter-mediated exclusion .

Methodological & Data Analysis Challenges

Q. What statistical approaches address variability in dimer quantification across analytical platforms?

- Methodological Answer : Apply inter-laboratory cross-validation using standardized reference materials. Use Bland-Altman plots to assess agreement between HPLC, LC-MS, and TLC results. For discordant data, prioritize methods with lower limits of quantification (LOQ) and higher precision (e.g., LC-MS/MS) .

Q. How can computational modeling predict this compound’s binding affinity to off-target receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against predicted off-targets (e.g., GABA receptors). Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare dimer vs. monomer binding energies (ΔG) to prioritize experimental validation .

Reproducibility & Ethical Considerations

Q. What documentation standards ensure reproducibility in this compound synthesis?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Protocols : Specify reaction stoichiometry, catalyst loading, and purification steps.

- Data Archiving : Deposit raw NMR/HPLC chromatograms in repositories like Chemotion or RADAR4Chem .

- Ethical Reporting : Disclose batch-to-batch variability and failed synthesis attempts to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.